Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

Oligosaccharide Synthesis Protecting Group Strategy Regioselective Glycosylation

Regioselective C6 modification of galactose demands orthogonal O-2, O-3, O-4 protection to prevent side reactions. • Free C6-OH enables stereoselective (1→6) glycosidic bond formation - key acceptor for β-D-Galp-(1→6)-linked oligosaccharide fragments. • Direct precursor to methyl uronate derivatives via C6 oxidation/esterification. • Benchmark substrate for glycosylation methodology: quantitative α/β ratio and yield data across promoters (NIS/TfOH, BSP/Tf₂O, TMSOTf). Shipped ambient; store at 2-8°C.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
CAS No. 641635-63-4
Cat. No. B563015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
CAS641635-63-4
Synonyms(3,4,5-Tris-benzyloxy-6-methoxy-tetrahydro-pyran-2-yl)-methanol;  Methyl 2,3,4-Tris-O-(phenylmethyl)-D-galactopyranoside; 
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
InChIKeyMOKYEUQDXDKNDX-PBVUBXADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside Procurement Overview: A Specialized Protected Galactose Building Block


Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (CAS: 641635-63-4) is a synthetic derivative of D-galactose with the molecular formula C28H32O6 and a molecular weight of 464.56 g/mol . It features benzyl ether protecting groups at the 2, 3, and 4 hydroxyl positions, leaving the C6 primary hydroxyl group free, while the anomeric position is capped with a methyl glycoside [1]. This selective protection pattern renders it a versatile intermediate for oligosaccharide and glycoconjugate synthesis, particularly in routes requiring orthogonal deprotection strategies or modifications at the C6 position. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 593.0±50.0 °C at 760 mmHg, a calculated LogP of approximately 3.5, and a topological polar surface area of 66.4 Ų, indicating high hydrophobicity and organic solvent compatibility [2].

Why Unprotected Galactose or Fully Protected Analogs Cannot Replace Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside


Direct substitution of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside with unprotected D-galactose or methyl D-galactopyranoside is synthetically unviable due to complete lack of regiospecificity; benzyl protection at O-2, O-3, and O-4 is mandatory to prevent undesired side reactions at these positions during glycosylation . Conversely, substituting with the fully protected analog Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside (CAS: 195827-82-8) is not equivalent, as the latter lacks a free C6 hydroxyl handle, thereby precluding any C6-selective modifications such as oxidation, silylation, tritylation, or glycosylation chain extension at the primary alcohol . The C6-free hydroxyl group in the tri-O-benzyl derivative constitutes a chemically addressable handle that the tetra-O-benzyl analog fundamentally lacks, creating a distinct, non-interchangeable synthetic role.

Quantitative Differentiation of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside Against Key Analogs


Free C6 Hydroxyl Handle: Orthogonality vs. Methyl 2,3,4,6-Tetra-O-benzyl-D-galactopyranoside

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside possesses exactly one free hydroxyl group at the C6 position, whereas the comparator Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside has zero free hydroxyls . This difference enables C6-specific functionalization such as oxidation to the corresponding uronic acid, silylation, or direct glycosylation at the primary alcohol. For example, the compound serves as a precursor for C6-selective oxidation in the synthesis of methyl (methyl α-D-galactopyranosid) uronate derivatives via CrO3-H2SO4-acetone oxidation of the unsubstituted 6-OH group, followed by esterification and hydrogenolysis of benzyl groups [1].

Oligosaccharide Synthesis Protecting Group Strategy Regioselective Glycosylation

LogP and Molecular Weight: Differential Physicochemical Profile vs. Unprotected Methyl Galactopyranoside

The target compound exhibits a calculated LogP (XLogP3) of 3.5 and a molecular weight of 464.56 g/mol [1]. In contrast, the unprotected comparator methyl D-galactopyranoside (CAS: 1824-94-8) has a molecular weight of 194.18 g/mol and a substantially lower LogP (< -1.5 estimated). The 2.7× increase in molecular weight and dramatic shift in LogP to the hydrophobic range are consequences of the three benzyl ether groups. This lipophilicity facilitates extraction into organic solvents (e.g., dichloromethane, ethyl acetate) during workup and enables purification via normal-phase silica gel chromatography, which is not feasible with the water-soluble unprotected analog.

Lipophilicity Chromatographic Purification Organic Solubility

Rotatable Bond Count and Conformational Flexibility vs. Acetyl-Protected Analogs

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside contains 11 rotatable bonds, primarily due to the three benzyl ether groups attached at O-2, O-3, and O-4 positions, each contributing three additional rotatable bonds (O-CH2-Ph) beyond the core pyranose ring [1]. In comparison, methyl 2,3,4-tri-O-acetyl-D-galactopyranoside (CAS: 4132-32-5) contains approximately 5 rotatable bonds, as the acetyl protecting groups are conformationally restricted ester moieties. The higher rotatable bond count in the benzyl-protected compound confers greater conformational flexibility and may influence steric accessibility of the C6 hydroxyl group during glycosylation reactions.

Conformational Analysis Molecular Modeling Steric Effects

Synthetic Precursor to C6-Substituted Galactosyl Halides for Stereoselective Glycosylation

2,3,4-Tri-O-benzyl protected galactose derivatives, including the corresponding methyl glycoside, serve as direct precursors to glycosyl bromides that are used in stereoselective glycosylation studies. Acetolysis of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose followed by p-nitrobenzoylation yields 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-α-D-galactopyranosyl bromide [1]. Methanolysis of this bromide and related 2-O-benzylated halides in dichloromethane with various promoters (tetrabutylammonium bromide, mercuric cyanide, silver tetrafluoroborate) produces anomeric mixtures of glycosides, and the ratios were examined by NMR spectroscopy to elucidate factors influencing stereoselectivity [2].

Glycosyl Donor Synthesis Stereoselective Glycosylation Carbohydrate Halides

High-Value Application Scenarios for Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside


Synthesis of (1→6)-Linked Galactose-Containing Oligosaccharides

The free C6 hydroxyl group makes this compound an ideal acceptor for (1→6) glycosidic bond formation [1]. The protected O-2, O-3, and O-4 positions prevent undesired side reactions, while the C6 hydroxyl can be selectively activated or glycosylated. This is particularly relevant for synthesizing fragments of naturally occurring polysaccharides containing β-D-Galp-(1→6)-linkages, as exemplified in the synthesis of pyruvated tetrasaccharide fragments related to Rhizobium leguminosarum exopolysaccharides, where 2,3,4-tri-O-benzyl protected galactosyl derivatives are employed in stereoselective glycosylation reactions [2].

Precursor for C6-Oxidized Uronic Acid Derivatives

The compound serves as a direct precursor for the synthesis of methyl (methyl α-D-galactopyranosid) uronate derivatives [1]. Selective oxidation of the unprotected C6 primary hydroxyl to a carboxylic acid, followed by esterification and subsequent hydrogenolytic removal of benzyl groups, yields partially methylated uronic acid building blocks. These intermediates are valuable for constructing pectic oligosaccharide fragments, glycosaminoglycan analogs, and other acidic carbohydrate structures where galacturonic acid residues are essential for biological recognition.

Model Acceptor in Glycosylation Methodology Development

Owing to its single reactive hydroxyl and three benzyl protecting groups, this compound is a benchmark acceptor substrate for evaluating new glycosylation promoters and conditions [1]. Its defined structure allows for unambiguous analysis of glycosylation stereoselectivity and regioselectivity by NMR. Researchers employ it to compare the performance of thioglycoside donors, glycosyl halides, and trichloroacetimidate donors under various activation conditions (e.g., NIS/TfOH, BSP/Tf₂O, TMSOTf), providing quantitative data on yield, α/β ratio, and reaction kinetics that inform broader glycosylation methodology development [2].

Building Block for Wittig Olefination-Based C-Glycoside Assembly

2,3,4-Tri-O-benzyl-protected galactose derivatives, including the corresponding methyl glycoside, function as essential building blocks in iterative Wittig olefination strategies for constructing β-D-C-(1,6)-linked oligogalactoses [1]. The orthogonal protection pattern enables sequential phosphorane or ylide coupling followed by arming steps, achieving isolated Wittig product yields of 70-93% across four consecutive cycles. After reduction and debenzylation, this methodology yields C-linked oligosaccharides up to the pentaose stage, which are valuable as non-hydrolyzable carbohydrate mimics for biological studies.

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